

Application Notes and Protocols for Animal Model Studies Using hAChE-IN-10

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Compound of Interest

Compound Name: hAChE-IN-10

Cat. No.: B15616328

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **hAChE-IN-10** (also known as Compound ET11) in a preclinical animal model of cognitive impairment. The protocols and data presented are based on the findings from the study by Wang H, et al., which detailed the design, synthesis, and biological evaluation of this novel pyrazolinone derivative as a multifunctional agent for Alzheimer's disease.

hAChE-IN-10 is a potent inhibitor of human acetylcholinesterase (hAChE) with an IC₅₀ of 6.34 nM.^{[1][2][3]} Beyond its primary function as an AChE inhibitor, it exhibits a range of neuroprotective properties, including antioxidant activity, metal chelation, and the ability to inhibit copper-induced Aβ aggregation.^{[1][2][3]} In vivo studies have demonstrated its potential to ameliorate cognitive deficits in a scopolamine-induced amnesia mouse model, suggesting its therapeutic potential for neurodegenerative diseases like Alzheimer's.^{[1][2][3]}

Core Applications

- In vivo assessment of cognitive enhancement: To evaluate the efficacy of **hAChE-IN-10** in reversing chemically-induced memory deficits.
- Neuroprotective studies: To investigate the potential of **hAChE-IN-10** to protect neuronal cells from damage in animal models.

- Preclinical drug development: To gather essential data on the dosing, administration, and behavioral effects of **hAChE-IN-10** for further therapeutic development.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the in vivo evaluation of **hAChE-IN-10** in a scopolamine-induced cognitive impairment mouse model.

Table 1: In Vitro Inhibitory Activity of **hAChE-IN-10**

Target	IC50 (nM)
Human Acetylcholinesterase (hAChE)	6.34

Data sourced from Wang H, et al.[1]

Table 2: Behavioral Assessment in Scopolamine-Induced Amnesia Model

Treatment Group	Dose (mg/kg)	Y-Maze: Spontaneous Alternation (%)	Morris Water Maze: Escape Latency (s, Day 5)	Morris Water Maze: Platform Crossings (Day 6)
Control (Vehicle)	-	75.2 ± 5.8	18.5 ± 3.2	4.8 ± 0.9
Scopolamine Model	1	48.6 ± 4.5	45.2 ± 4.1	1.5 ± 0.5*
hAChE-IN-10	5	68.9 ± 5.1#	25.1 ± 3.8#	3.9 ± 0.7#
Donepezil (Positive Control)	5	70.5 ± 5.3#	23.8 ± 3.5#	4.1 ± 0.8#

*p < 0.05 vs. Control group; #p < 0.05 vs. Scopolamine Model group. Data are presented as mean ± SEM. Sourced from in vivo behavioral studies mentioned for Compound ET11.[1]

Experimental Protocols

Scopolamine-Induced Cognitive Impairment Mouse Model

This protocol describes the induction of a transient cognitive deficit in mice, which is a widely used model to screen for compounds with potential anti-amnesic and cognitive-enhancing properties.

Materials:

- **hAChE-IN-10** (Compound ET11)
- Scopolamine hydrobromide
- Donepezil (positive control)
- Vehicle (e.g., sterile saline with 0.5% DMSO and 1% Tween-80)
- Male ICR mice (8 weeks old, 25-30 g)
- Standard laboratory animal housing and diet

Procedure:

- **Animal Acclimatization:** House mice in a controlled environment ($22 \pm 2^{\circ}\text{C}$, $55 \pm 10\%$ humidity, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.
- **Grouping:** Randomly divide the mice into four groups (n=10 per group): Control, Scopolamine Model, **hAChE-IN-10**, and Donepezil.
- **Drug Administration:**
 - Administer **hAChE-IN-10** (5 mg/kg) or Donepezil (5 mg/kg) intraperitoneally (i.p.) once daily for seven consecutive days.
 - Administer the vehicle to the Control and Scopolamine Model groups following the same schedule.

- Induction of Amnesia: On the seventh day, 30 minutes after the final drug/vehicle administration, inject scopolamine (1 mg/kg, i.p.) to all groups except the Control group, which receives a saline injection.
- Behavioral Testing: 30 minutes after the scopolamine/saline injection, proceed with behavioral assessments.

Behavioral Assessments

Procedure:

- Place a mouse at the end of one arm of the Y-maze and allow it to explore freely for 8 minutes.
- Record the sequence of arm entries.
- A spontaneous alternation is defined as consecutive entries into three different arms (e.g., A, B, C).
- Calculate the percentage of spontaneous alternation as: $[(\text{Number of alternations}) / (\text{Total number of arm entries} - 2)] \times 100$.

Procedure:

- Acquisition Phase (Days 1-5):
 - Conduct four trials per day for five consecutive days.
 - In each trial, gently place the mouse into the water at one of four starting positions, facing the wall of the pool.
 - Allow the mouse to swim and find the hidden platform for a maximum of 60 seconds.
 - If the mouse fails to find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15 seconds.
 - Record the escape latency (time to find the platform).

- Probe Trial (Day 6):
 - Remove the platform from the pool.
 - Allow the mouse to swim freely for 60 seconds.
 - Record the number of times the mouse crosses the former location of the platform.

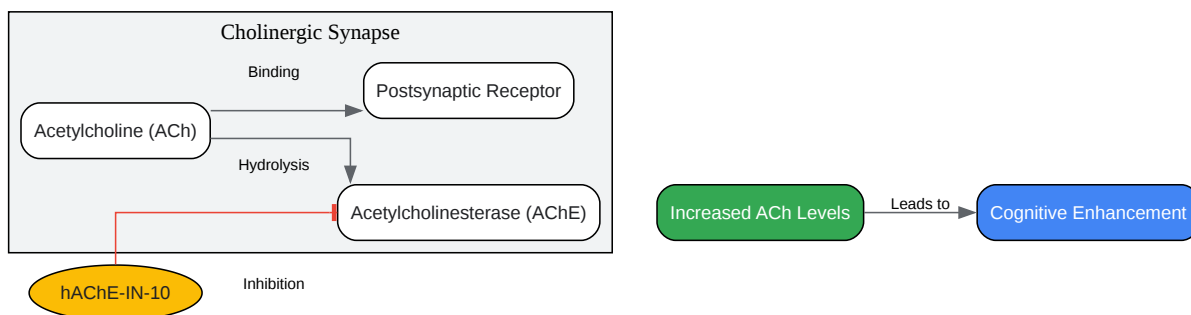
Histopathological Analysis (Nissl Staining)

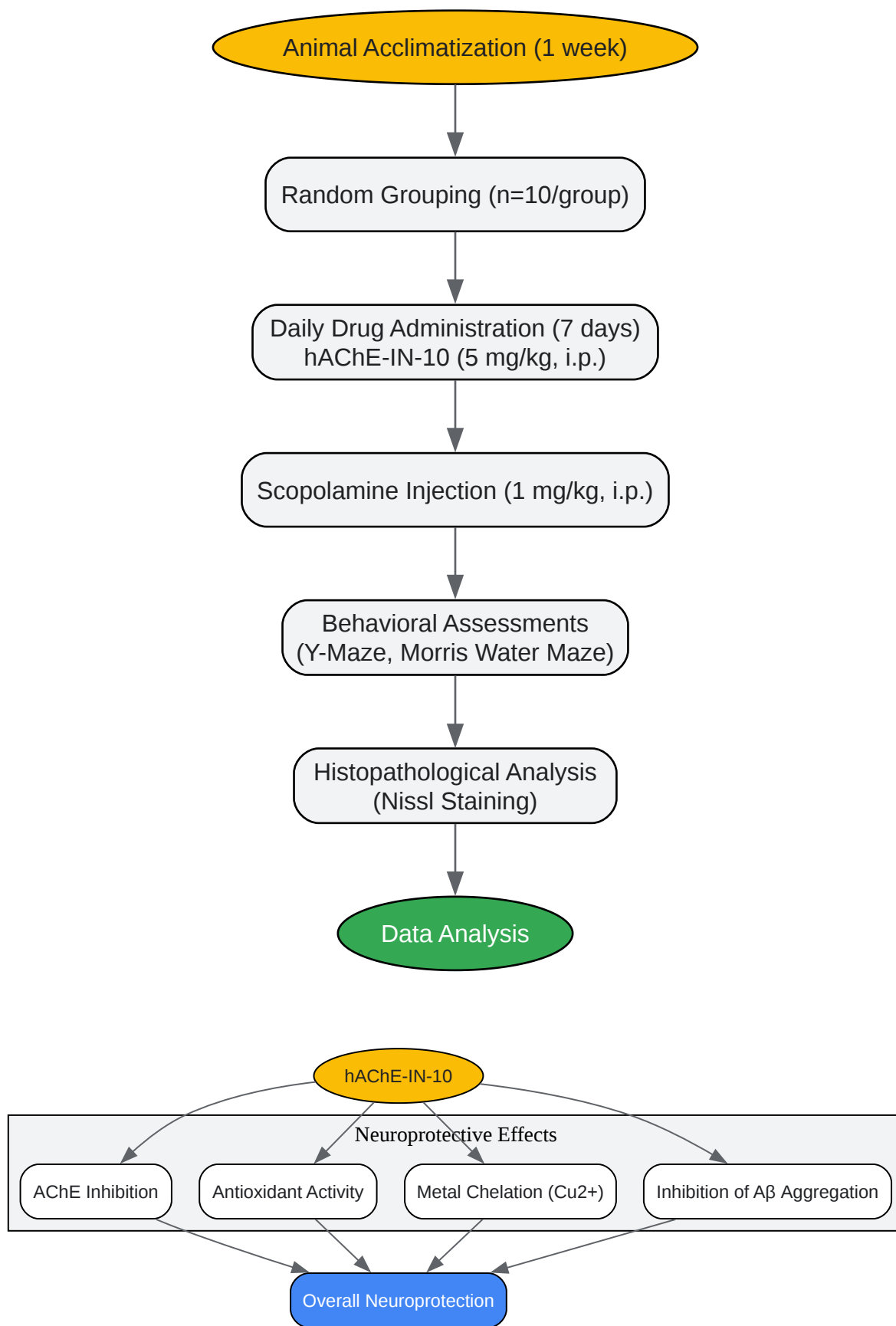
This protocol is for assessing neuronal damage in the hippocampus.

Procedure:

- Tissue Collection: After the final behavioral test, euthanize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde.
- Brain Extraction and Fixation: Carefully extract the brains and post-fix them in 4% paraformaldehyde for 24 hours at 4°C.
- Tissue Processing: Dehydrate the brains in a graded series of ethanol, clear with xylene, and embed in paraffin.
- Sectioning: Cut 5 µm thick coronal sections of the hippocampus using a microtome.
- Nissl Staining:
 - Deparaffinize and rehydrate the sections.
 - Stain with 0.1% cresyl violet solution.
 - Differentiate in 95% ethanol.
 - Dehydrate, clear, and mount with a coverslip.
- Microscopic Analysis: Examine the sections under a light microscope to assess the morphology and number of neurons in the hippocampal CA1 region.

Visualizations





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